Annonidine F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

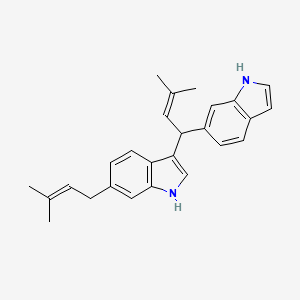

Annonidine F is a prenylated indole alkaloid with the molecular formula C26H28N2 and a molecular weight of 368.524 g/mol . It is a compound of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

The synthesis of Annonidine F involves the prenylation of indole alkaloids. Key strategies include electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . The specific reaction conditions and reagents used can vary, but common methods involve the use of prenyl bromide or prenyl chloride as the prenylating agents in the presence of a base such as potassium carbonate .

Analyse Chemischer Reaktionen

Structural and Reactivity Profile

Annonidine F (compound 2 ) features a dimeric indole structure with two 6-(3-methyl-but-2-enyl)-1,3-dihydro-indol-2-one units linked via a C3–C3′ bond. Key reactive sites include:

-

Prenyl groups (electrophilic allylic positions)

-

Indole NH (potential hydrogen-bond donor)

-

Conjugated π-system (susceptible to oxidation or electrophilic substitution)

Anti-Malarial Activity and Associated Reactions

This compound demonstrates in vitro anti-plasmodial activity against the chloroquine-resistant Plasmodium falciparum strain K1 (IC₅₀ = 21 μg mL⁻¹) . Its mechanism likely involves:

-

Heme polymerization inhibition via π–π stacking interactions with the porphyrin ring.

-

Intercalation into DNA through planar indole moieties, disrupting replication.

Cytotoxicity : Brine shrimp lethality assay (IC₅₀ = 5.28 μg mL⁻¹) , suggesting moderate selectivity for parasitic vs. host cells.

Comparative Reactivity with Related Alkaloids

Degradation and Stability

While specific degradation pathways for this compound are unreported, analogous indole alkaloids undergo:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Annonidine F is characterized by its unique structure, which includes a prenyl group attached to an indole backbone. This structural feature is significant as it contributes to the compound's bioactivity. The compound's molecular formula is C₁₈H₁₉N₃O, and its chemical structure can be represented as follows:Annonidine F C18H19N3O

Anti-Malarial Activity

Research indicates that this compound exhibits promising anti-malarial properties. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound showed an IC50 value of 21 μg/mL against the multidrug-resistant K1 strain of P. falciparum . Additionally, its cytotoxicity was assessed using the brine shrimp lethality test, yielding an IC50 of 4.08 μg/mL .

Table 1: Anti-Malarial Activity of this compound

| Compound | Strain | IC50 (μg/mL) | Cytotoxicity (Brine Shrimp IC50) |

|---|---|---|---|

| This compound | P. falciparum K1 | 21 | 4.08 |

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer potential. Studies have highlighted its ability to induce apoptosis in cancer cell lines. For example, it has shown significant cytotoxic effects against various human cancer cell lines, including lung (A-549) and breast (MCF-7) cancer cells . The mechanism of action appears to involve the modulation of cell signaling pathways associated with cell survival and death.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Type | IC50 (μM) |

|---|---|---|

| A-549 | Lung Cancer | 4.56 |

| MCF-7 | Breast Cancer | 6.3 |

Case Studies

- In Vitro Studies : A study conducted on various indole alkaloids derived from Tanzanian Monodora species found that this compound demonstrated comparable or superior activity against drug-resistant strains of P. falciparum when compared to other tested compounds .

- Cytotoxicity Evaluation : In a comparative analysis of several alkaloids, this compound was highlighted for its significant cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for further drug development .

Wirkmechanismus

The mechanism of action of Annonidine F involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways and the inhibition of key enzymes involved in microbial and cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and proteins involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Annonidine F can be compared with other prenylated indole alkaloids such as Annonidine A and other indole derivatives. While these compounds share a similar core structure, this compound is unique due to its specific prenylation pattern and the resulting biological activities . Similar compounds include:

Annonidine A: Another prenylated indole alkaloid with a different prenylation pattern.

Indole-3-carbinol: A compound with anticancer properties but lacking the prenyl group.

Tryptophan: An essential amino acid and precursor to many indole alkaloids.

This compound stands out due to its unique chemical structure and the potential for diverse biological activities, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELRTTWUIVSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.